
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane, commonly referred to as TNP, is an organoboron compound that has become increasingly popular in scientific research due to its versatility and wide range of applications. TNP is a boronic acid derivative that is commonly used as a catalyst in organic synthesis, as well as a reagent in the formation of organoboron compounds. TNP is also used as a ligand in coordination chemistry, as a ligand in transition metal complexes, and as a reagent in the formation of boronic esters. Additionally, TNP has been used in the synthesis of various pharmaceuticals, including antifungal, antiviral, and anticancer agents.
Scientific Research Applications
Synthesis of Boron-Containing Stilbenes for LCD Technology and Neurodegenerative Disease Therapeutics
A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives were synthesized for potential use in liquid crystal display (LCD) technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Inhibitory Activity Against Serine Proteases
The synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes was studied for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
Lipogenic Inhibitors for Cholesterol and Lipid Biosynthesis
Novel derivatives of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane were synthesized, showing potential as lipogenesis inhibitors by suppressing lipogenic gene expression in mammalian hepatocytes, thus acting as potential lipid-lowering drugs (Das et al., 2011).
Electrochemical Properties in Organic Synthesis
The electrochemical properties of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, were analyzed for potential applications in organic synthesis (Tanigawa et al., 2016).
Fluorescent Probes for Hydrogen Peroxide Detection in Living Cells
A new 4-substituted pyrene derivative, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane (4-PYB), was synthesized as a fluorescent probe for hydrogen peroxide detection in living cells (Nie et al., 2020).
Mechanism of Action
Target of Action
It’s known that this compound is a type of organic radical , which are often used in the study of magnetic properties .
Mode of Action
It’s known that the compound can form different polymorphs, which can have different magnetic properties . For example, the ε-polymorph of this compound contains π-bonded infinite stacks of nitrophenyl substituents, which determine the formation of short distances between oxygen atoms of nitroxide groups .
Result of Action
It’s known that different polymorphs of this compound exhibit different magnetic properties .
Action Environment
The action of 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane can be influenced by environmental factors. For instance, the β-modification of the compound exhibits a transition from the ferromagnetic ordered state to the antiferromagnetic state below the critical temperature under a pressure exceeding 650 MPa .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-5-7-10(8-6-9)14(15)16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWACRUAJXZANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378550 | |
| Record name | 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171364-83-3 | |
| Record name | 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The research paper focuses on synthesizing arylboronic pinacol esters, including 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane, from corresponding arylamines []. The modified reaction conditions utilize acetonitrile (MeCN) as the solvent at a temperature of 80°C, omitting the use of benzoyl peroxide (BPO). These modifications offer slight improvements in yield compared to traditional methods [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)
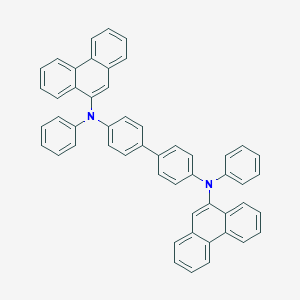
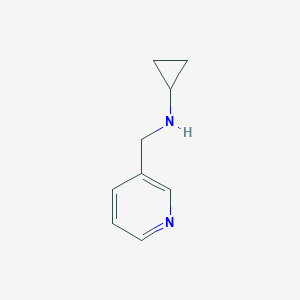
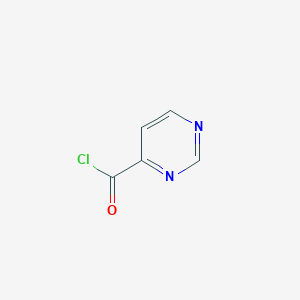
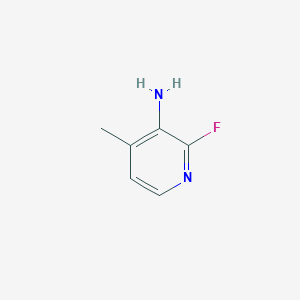
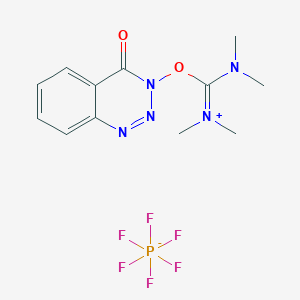
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)


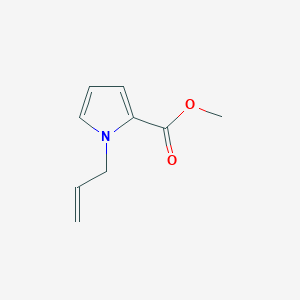
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)

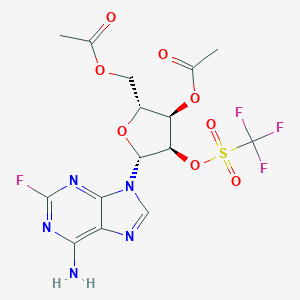
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)